2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine
Description
2-Iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with iodine at position 2 and a methyl group at position 2. This scaffold is structurally analogous to bioactive pyrrolo-pyridine derivatives, which are widely explored in medicinal chemistry due to their kinase-inhibitory, anticancer, and antiviral properties . The iodine substituent enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group modulates steric and electronic properties, influencing binding affinity to biological targets .
Properties
Molecular Formula |
C8H7IN2 |
|---|---|
Molecular Weight |
258.06 g/mol |
IUPAC Name |
2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H7IN2/c1-5-6-3-2-4-10-8(6)11-7(5)9/h2-4H,1H3,(H,10,11) |
InChI Key |
NNEQKXFEPVHHAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=CC=N2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes. One common method involves the iodination of 3-methyl-1H-pyrrolo[2,3-b]pyridine using iodine or an iodine-containing reagent under suitable conditions. Another approach is the cyclization of appropriate precursors, such as 2-bromo-5-iodopyridine, followed by methylation at the 3-position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 2-position can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl derivatives.
Common Reagents and Conditions:
Iodination: Iodine or N-iodosuccinimide (NIS) in the presence of a base.
Methylation: Methyl iodide (CH3I) in the presence of a base.
Coupling Reactions: Palladium catalysts in the presence of appropriate ligands and bases.
Major Products Formed:
Substituted Derivatives: Various substituted pyrrolopyridines depending on the reagents used.
Biaryl Compounds: Products of coupling reactions with aryl halides.
Scientific Research Applications
2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of inhibitors targeting specific enzymes or receptors, such as fibroblast growth factor receptors (FGFRs).
Biological Studies: Used in studies to understand the role of pyrrolopyridine derivatives in cellular processes and disease mechanisms.
Chemical Biology: Employed as a probe to investigate biological pathways and molecular interactions.
Industrial Applications: Utilized in the synthesis of advanced materials and as intermediates in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit FGFRs by binding to the ATP-binding site, thereby blocking the receptor’s kinase activity. This inhibition can lead to the suppression of downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Modifications
- Iodo vs. Bromo Substitution : Iodo-substituted derivatives (e.g., 2-iodo-3-methyl) exhibit higher reactivity in cross-coupling reactions compared to bromo analogues (e.g., 5-bromo-3-(phenylethynyl)), enabling diverse functionalization .
- Methyl vs.
Solubility and Pharmacokinetic Profiles
Thieno[2,3-b]pyridines, which replace the pyrrole nitrogen with sulfur, suffer from poor aqueous solubility (~40% of drug candidates fail due to solubility issues) . In contrast, pyrrolo[2,3-b]pyridines with solubilizing groups (e.g., morpholine at R2) show improved pharmacokinetics. For example, 3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine demonstrates enhanced solubility via amine functionalization .
Table 2: Anticancer Activity of Selected Analogues
- Kinase Inhibition: Pyrrolo[2,3-b]pyridines with 5-trifluoromethyl groups (e.g., compound 1 in ) bind FGFR1 via hydrogen bonding with G485, a key interaction absent in thieno analogues .
- Anticancer Efficacy: Thieno[2,3-b]pyridines show broad-spectrum activity (e.g., 85% growth inhibition at 1 µM in MCF-7), while pyrrolo derivatives like nortopsentin analogues induce complete tumor regression in xenograft models .
Biological Activity
2-Iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 219.04 g/mol. The presence of iodine and the pyrrole ring contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H7IN |
| Molecular Weight | 219.04 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It has been shown to inhibit various kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases.
Biological Activity
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant cytotoxic activity against cancer cell lines. For example, studies have demonstrated that compounds based on this scaffold can inhibit the HGF/MET signaling pathway, which is implicated in multiple cancers. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity.
Case Studies
- Cytotoxicity Against Cancer Cells :
- DYRK1A Inhibition :
Summary of Findings
The biological activity of this compound highlights its potential as a therapeutic agent. Its ability to inhibit key kinases associated with tumor growth and progression positions it as a promising candidate for further development in cancer therapy.
Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
